1,1,1-trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine is a fluorinated amine compound It is characterized by the presence of trifluoromethyl groups and a pyrrolidine ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine typically involves the reaction of a trifluoromethylated precursor with an appropriate amine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1,1,1-Trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and stability, making it a valuable compound in drug design and development. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: This compound also contains trifluoromethyl groups and is used in similar applications.
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Another fluorinated amine with comparable chemical properties.
Uniqueness
1,1,1-Trifluoro-N-((1-isopropylpyrrolidin-2-yl)methyl)methanamine is unique due to its specific structural features, including the pyrrolidine ring and isopropyl group
Properties
Molecular Formula |
C9H17F3N2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(1-propan-2-ylpyrrolidin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14-5-3-4-8(14)6-13-9(10,11)12/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
WYFIEWPSDNUCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1CNC(F)(F)F |
Origin of Product |
United States |
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